

Application Notes and Protocols for ²²⁵Ac-PSMA-Trillium Radiolabeling

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Compound of Interest

Compound Name: PSMA-trillium

Cat. No.: B15610312

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Introduction

Targeted alpha therapy (TAT) is a promising modality in precision oncology, delivering highly potent alpha-emitting radionuclides to cancer cells while minimizing damage to surrounding healthy tissue. Actinium-225 (²²⁵Ac), with its high linear energy transfer and favorable decay cascade, is a radionuclide of significant interest. ²²⁵Ac-**PSMA-Trillium** (also known as BAY 3563254) is a next-generation targeted alpha therapy currently under clinical investigation for metastatic castration-resistant prostate cancer (mCRPC).^{[1][2][3][4][5]} This investigational agent is a novel radioligand composed of a triad of key components: a high-affinity prostate-specific membrane antigen (PSMA) inhibitor for precise tumor targeting, a customized albumin-binding domain to prolong plasma residence time and enhance therapeutic index, and the "Macropa" chelator for efficient and stable complexation of Actinium-225.^[6]

These application notes provide a detailed, representative protocol for the radiolabeling of a **PSMA-Trillium** construct with Actinium-225, based on available scientific literature regarding the Macropa chelator and general ²²⁵Ac radiochemistry. It also includes information on quality control procedures and a summary of available preclinical data.

Technology Overview: The Trillium and Macropa Platforms

The 225Ac-**PSMA-Trillium** platform, developed by Ratio Therapeutics, integrates two key proprietary technologies:

- **Trillium™ Platform:** This is a versatile scaffold that combines a tumor-targeting moiety (in this case, a PSMA inhibitor) with a pharmacokinetic-modulating group. This design allows for the optimization of drug delivery to the tumor and can be adapted for various cancer targets. The inclusion of an albumin-binding moiety is designed to improve tumor uptake while reducing uptake in normal tissues like the salivary glands.[\[6\]](#)[\[7\]](#)
- **Macropa™ Chelator:** This novel chelator is specifically designed for the efficient and stable chelation of Actinium-225. A significant advantage of the Macropa chelator is its ability to complex 225Ac under mild conditions, including at room temperature, which is beneficial for sensitive biomolecules.[\[8\]](#) This contrasts with traditional DOTA-based chelators that often require heating for efficient labeling.[\[8\]](#)[\[9\]](#)

Preclinical Data Summary

Preclinical evaluation of 225Ac-**PSMA-Trillium** has demonstrated promising results, supporting its advancement into clinical trials. The following table summarizes key findings from published abstracts.

Parameter	Observation	Reference(s)
In Vitro Stability	The ²²⁵ Ac-PSMA-Trillium complex demonstrated good stability for up to 48 hours.	[7]
In Vitro Cytotoxicity	Potent in vitro cytotoxicity was observed in the LNCaP subclone C4-2 (0.114 kBq/ml).	[7]
In Vivo Biodistribution	Consistent with its albumin-binding properties, ²²⁵ Ac-PSMA-Trillium showed a relatively slow pharmacokinetic profile with approximately 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours. Tumor accumulation peaked at around 20% ID/g after 5-7 days.	[7]
Tumor Penetration	Autoradiography demonstrated fast and homogeneous distribution across the tumor within 15 minutes of injection.	[7]
Therapeutic Efficacy	In a LNCaP prostate cancer model, a single dose of 300 kBq/kg increased the time for the tumor to reach 400 mm ³ by 35 days. In an androgen-independent PDX model (KuCaP-1), a single 250 kBq/kg dose induced strong tumor growth inhibition over 35 days.	[7]

Experimental Protocol: Radiolabeling of PSMA-Trillium with 225Ac

This protocol is a representative procedure based on the known properties of the Macropa chelator and general practices for 225Ac radiolabeling. Exact parameters may need to be optimized for specific **PSMA-Trillium** constructs and 225Ac sources.

Materials and Reagents:

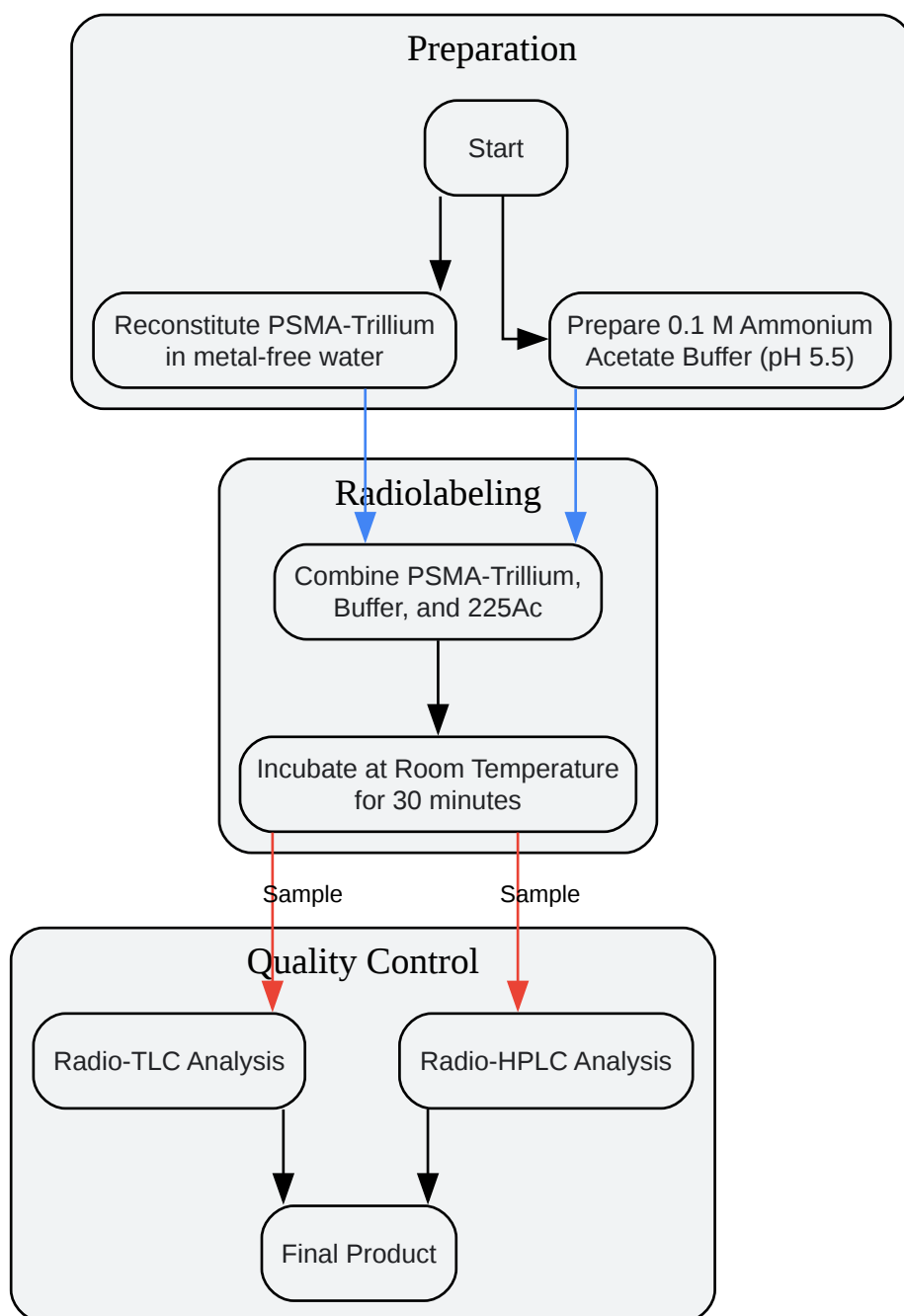
- **PSMA-Trillium** precursor (containing the Macropa chelator)
- Actinium-225 (225Ac) in dilute HCl (e.g., 0.1 M HCl)
- Ammonium acetate buffer (0.1 M, pH 5.5), metal-free
- Metal-free water
- Sterile, low-binding vials
- Heating block (optional, for comparison with DOTA-based labeling)
- Radio-TLC system (e.g., ITLC-SG strips)
- Radio-HPLC system with a suitable column (e.g., C18) and detector
- Dose calibrator

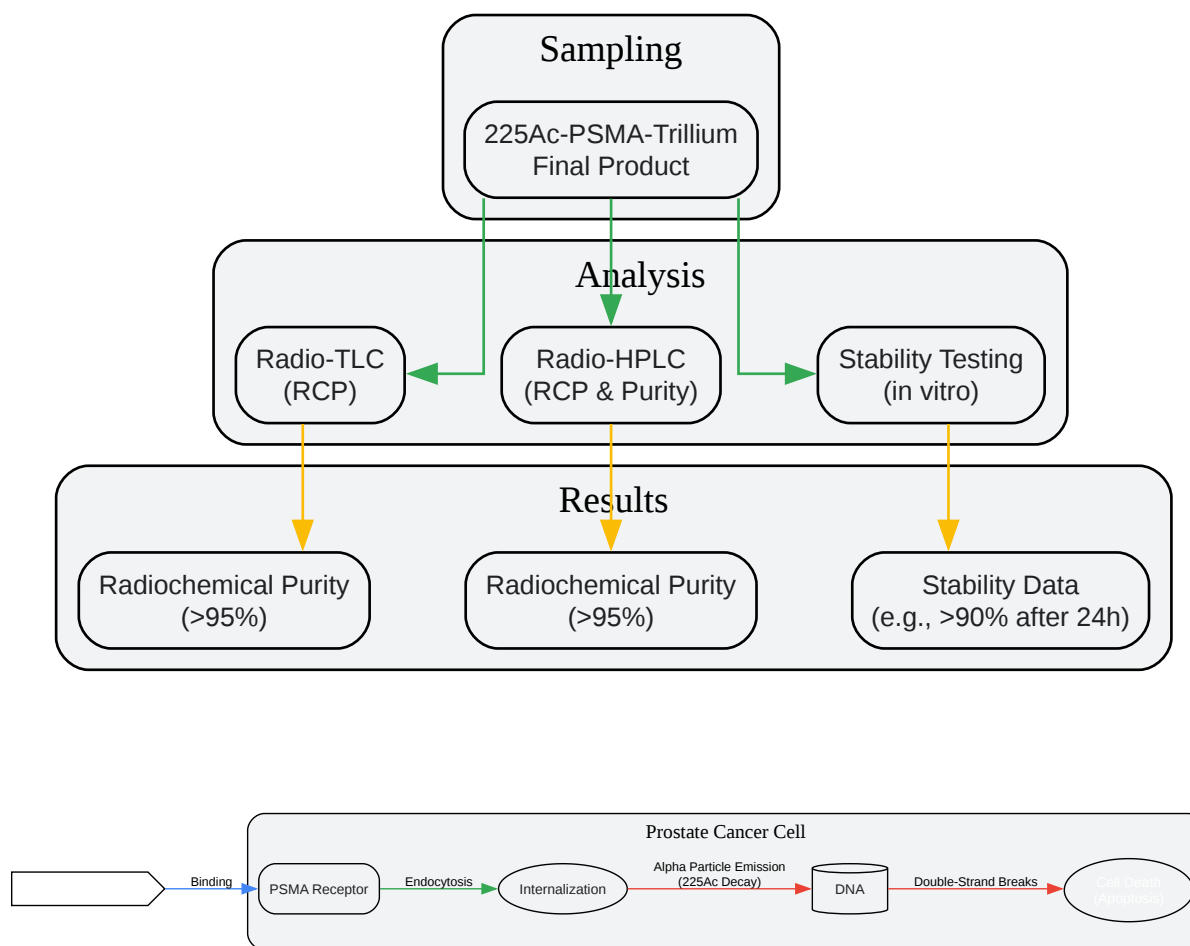
Radiolabeling Procedure:

- Precursor Preparation:
 - Allow the vial of lyophilized **PSMA-Trillium** precursor to reach room temperature.
 - Reconstitute the precursor in metal-free water to a desired concentration (e.g., 1 mg/mL). The non-radioactive **PSMA-Trillium** can be used to prepare a calibration curve for HPLC analysis.[\[10\]](#)
- Reaction Setup:

- In a sterile, low-binding vial, add a specific volume of the **PSMA-Trillium** precursor solution.
- Add an appropriate volume of 0.1 M ammonium acetate buffer (pH 5.5).
- Carefully add the required activity of ²²⁵Ac solution to the vial. The final reaction volume should be kept small to maintain a high concentration of reactants.
- Incubation:
 - Gently mix the reaction solution.
 - Incubate the reaction mixture at room temperature for 30 minutes. Studies with Macropa-based chelators have shown quantitative radiolabeling of ²²⁵Ac under these mild conditions.^{[9][11]}
- Quality Control (see detailed section below):
 - Perform radio-TLC and/or radio-HPLC to determine the radiochemical yield and purity of the ²²⁵Ac-**PSMA-Trillium**.

Experimental Workflow Diagram





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